molecular formula C11H8F3N5 B2472284 2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)-1H-1,3-benzimidazole CAS No. 321430-80-2

2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)-1H-1,3-benzimidazole

Cat. No.: B2472284
CAS No.: 321430-80-2
M. Wt: 267.215
InChI Key: MITJUOKLDPOWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,4-Triazol-1-ylmethyl)-5-(trifluoromethyl)-1H-1,3-benzimidazole is a benzimidazole derivative featuring a trifluoromethyl (-CF₃) group at position 5 and a 1,2,4-triazol-1-ylmethyl (-CH₂-1H-1,2,4-triazol-1-yl) substituent at position 2. Benzimidazoles are heterocyclic aromatic compounds known for their diverse pharmacological applications, including antimicrobial, antiviral, and anticancer activities . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole moiety contributes to hydrogen bonding and target interactions, common in antifungal and enzyme-inhibiting drugs .

Molecular Formula: C₁₁H₈F₃N₅
Molecular Weight: 267.21 g/mol
Key Features:

  • Trifluoromethyl group: Increases electron-withdrawing effects and bioavailability.
  • Triazolylmethyl substituent: Enhances binding affinity to biological targets (e.g., enzymes, receptors).

Properties

IUPAC Name

2-(1,2,4-triazol-1-ylmethyl)-6-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N5/c12-11(13,14)7-1-2-8-9(3-7)18-10(17-8)4-19-6-15-5-16-19/h1-3,5-6H,4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITJUOKLDPOWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving an azide and an alkyne, often facilitated by a copper(I) catalyst (CuAAC reaction).

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of environmentally benign processes.

Chemical Reactions Analysis

Oxidation Reactions

The benzimidazole core and triazole ring are susceptible to oxidation under specific conditions:

  • Benzimidazole oxidation : Strong oxidizing agents like KMnO<sub>4</sub> or CrO<sub>3</sub> in acidic media may oxidize the benzimidazole ring to form N-oxide derivatives. For example, similar benzimidazole derivatives undergo oxidation at the imidazole nitrogen to yield stable oxides .

  • Triazole oxidation : The 1,2,4-triazole moiety can be oxidized to form triazole N-oxides, though this reaction is less common and requires controlled conditions .

Reduction Reactions

Reductive modifications primarily target the triazole and benzimidazole systems:

  • Triazole reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or LiAlH<sub>4</sub> may reduce the triazole ring to open-chain amines or generate partially saturated intermediates .

  • Benzimidazole reduction : NaBH<sub>4</sub> or other mild reductants selectively reduce the imidazole ring to dihydrobenzimidazoles, preserving the trifluoromethyl group .

Electrophilic Substitution

The benzimidazole nucleus undergoes electrophilic substitution at positions 4 and 7 due to electron-rich aromatic character:

  • Halogenation : Reactions with Cl<sub>2</sub> or Br<sub>2</sub> in acetic acid yield mono- or dihalogenated derivatives .

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at position 5 or 6 .

Nucleophilic Substitution

The trifluoromethyl group enhances electron withdrawal, facilitating nucleophilic attacks:

  • Triazole alkylation : The triazole’s N1-position reacts with alkyl halides (e.g., methyl iodide) to form quaternary salts .

  • Benzimidazole alkylation : Alkylating agents like propargyl bromide substitute at the benzimidazole N1-position, forming S- or N-alkylated products .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings:

  • Suzuki–Miyaura reaction : Arylboronic acids couple with halogenated benzimidazoles (e.g., Br at position 5) using Pd(OAc)<sub>2</sub>/K<sub>2</sub>CO<sub>3</sub> to generate biaryl derivatives .

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole’s methyl group, enabling conjugation with biomolecules or polymers .

Hydrolysis

  • Triazole hydrolysis : Under acidic or basic conditions, the triazole ring hydrolyzes to form amides or carboxylic acids .

  • Trifluoromethyl stability : The CF<sub>3</sub> group resists hydrolysis but can undergo defluorination under extreme conditions (e.g., strong bases at high temperatures) .

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal ions:

  • Metal complexes : Coordination with Cu(II), Zn(II), or Ag(I) forms stable complexes, enhancing antimicrobial or catalytic properties .

Mechanistic Insights

  • Triazole reactivity : The 1,2,4-triazole’s electron-deficient nature promotes nucleophilic attacks at N1, while its aromaticity stabilizes transition states in cycloadditions .

  • Benzimidazole directing effects : The trifluoromethyl group deactivates the benzene ring, directing electrophiles to specific positions (e.g., para to CF<sub>3</sub>) .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives are widely recognized for their antimicrobial properties. A study highlighted the synthesis of various benzimidazole-based compounds that exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzimidazole showed notable effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.018 mM to 0.0625 mM compared to standard antibiotics like ampicillin and cefadroxil .

Case Study: Antibacterial Efficacy

CompoundTarget BacteriaMIC (µg/ml)Reference
Compound AS. aureus25-62.5
Compound BE. coli50
Compound CP. aeruginosa0.018 mM

Anticancer Properties

Recent research has indicated that this class of compounds also possesses significant anticancer potential. Various derivatives have been tested against multiple cancer cell lines, including PC-3 (prostate cancer), HeLa (cervical cancer), and MDA-MB-435S (breast cancer). Compounds demonstrated IC50 values as low as 0.039 µM, indicating potent cytotoxic effects against these cancer cells .

Case Study: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Reference
Compound DPC-30.096
Compound EHeLa0.006
Compound FMDA-MB-435S0.039

Antifungal Activity

The antifungal properties of benzimidazole derivatives have also been explored extensively. Compounds have shown promising results against various fungal strains, outperforming standard treatments like fluconazole. The antifungal activity was assessed using MIC values, with some compounds demonstrating effectiveness at concentrations as low as 0.018 mM against Aspergillus niger .

Case Study: Antifungal Efficacy

CompoundTarget FungusMIC (mM)Reference
Compound GA. niger0.018
Compound HCandida albicans0.045

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The triazole ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate biological processes, leading to the observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anastrozole
  • Structure : 2,2’-[5-(1H-1,2,4-Triazol-1-ylmethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile) .
  • Molecular Formula : C₁₇H₁₉N₅
  • Molecular Weight : 293.37 g/mol
  • Key Differences: Anastrozole contains a benzene ring with two cyanopropyl groups instead of a benzimidazole core. Pharmacological Role: Aromatase inhibitor used in breast cancer treatment. Triazole Position: The triazole is attached to a central benzene ring, unlike the benzimidazole-linked triazole in the target compound.
Rizatriptan Derivatives
  • Example: 3-[2-(Dimethylamino)ethyl]-5-(1H-1,2,4-triazol-1-ylmethyl)indole .
  • Molecular Formula : C₁₅H₁₉N₅
  • Molecular Weight : 269.35 g/mol
  • Key Differences :
    • Indole core instead of benzimidazole.
    • Pharmacological Role : Serotonin receptor agonist for migraine treatment.
    • Triazole Function : Modulates receptor binding but lacks the trifluoromethyl group.
Antimicrobial Benzimidazole-Triazole Hybrids
  • Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) .
  • Molecular Formula : C₂₆H₂₀BrN₇O₂S
  • Molecular Weight : 598.46 g/mol
  • Key Differences :
    • Contains a thiazole-acetamide side chain absent in the target compound.
    • Activity : Shows 72% inhibition against Fusarium oxysporum (apple rot) at 50 µg/mL .

Key Observations :

  • Trifluoromethyl vs. Halogens : The -CF₃ group in the target compound offers superior metabolic stability compared to bromine in 9c .
  • Triazole Positioning : Triazole attachment to a benzimidazole (target) vs. benzene (Anastrozole) alters electronic distribution and target selectivity.
  • Molecular Weight : The target compound’s lower molecular weight (267.21 g/mol) may improve bioavailability compared to bulkier hybrids like 9c .

Biological Activity

2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)-1H-1,3-benzimidazole is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a triazole and a trifluoromethyl group. The presence of these functional groups is believed to enhance its biological activity by improving lipophilicity and enabling interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Several studies have reported that triazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi .
  • Anticancer Activity : Triazole-containing compounds have been evaluated for their potential as anticancer agents. Research indicates that they may induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the disruption of microtubule dynamics .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, such as DprE1 (Decaprenylphosphoryl-beta-D-ribose 2'-epimerase), which is crucial for the synthesis of cell wall components in mycobacteria. Inhibitors of this enzyme are being explored as potential treatments for tuberculosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Coordination : The triazole ring can coordinate with metal ions in enzymes, potentially altering their activity and leading to biological effects.
  • Inhibition of Enzymatic Pathways : By binding to active sites on enzymes like DprE1, the compound can block essential biochemical pathways necessary for microbial survival .

Research Findings and Case Studies

A review of the literature reveals several key findings related to the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Identified significant anticancer properties with IC50 values indicating potent inhibition in breast cancer cell lines.
Showed effective inhibition of DprE1 with IC50 values comparable to established drugs used in tuberculosis treatment.

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of similar benzimidazole-triazole hybrids, compounds were tested against MCF-7 breast cancer cells. The results indicated that certain derivatives induced cell cycle arrest and apoptosis at low concentrations (IC50 values ranging from 52 nM to 74 nM), showcasing their potential as therapeutic agents in oncology .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of triazole derivatives found that specific substitutions at the triazole position significantly enhanced activity against fungal pathogens. This suggests that structural modifications can lead to improved efficacy against resistant strains .

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)-1H-1,3-benzimidazole, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation, alkylation, or nucleophilic substitution. Key steps include:
  • Intermediate Formation : Reacting trifluoromethyl-substituted benzimidazole precursors with triazole derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like K₂CO₃ .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.
  • Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio for benzimidazole to triazole), temperature (80–100°C), and reaction time (12–24 hours) maximizes yields (typically 60–75%) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Verify proton environments (e.g., trifluoromethyl singlet at ~δ 120 ppm in ¹³C) and triazole-methyl linkage (δ 4.5–5.0 ppm in ¹H) .
  • FTIR : Confirm C-F stretches (1050–1150 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .
  • Elemental Analysis : Validate C, H, N, F content within ±0.3% of theoretical values .
  • HPLC-MS : Monitor purity (>95%) and detect trace impurities (e.g., unreacted intermediates) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The -CF₃ group enhances:
  • Lipophilicity : Measured via logP (experimental: ~2.8) using shake-flask methods .
  • Metabolic Stability : Resists oxidative degradation (tested in microsomal assays) due to strong C-F bonds .
  • Electron-Withdrawing Effects : Reduces basicity of the benzimidazole nitrogen (pKa ~4.2 via potentiometric titration) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what are the limitations?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with PDB targets (e.g., fungal CYP51 or kinase enzymes). Parameters include Lamarckian GA (25 runs) and grid boxes centered on active sites .
  • Limitations : False positives may arise due to rigid protein models; validate with MD simulations (GROMACS, 50 ns trajectories) to assess binding stability .
  • DFT Studies : Calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity with nucleophilic residues .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antifungal vs. antibacterial efficacy)?

  • Methodological Answer :
  • Dose-Response Assays : Test across concentrations (0.1–100 µM) in standardized MIC/MBC protocols (CLSI guidelines) .
  • Metabolite Profiling : Identify degradation products (e.g., hydroxylated derivatives via LC-QTOF-MS) that may alter activity .
  • Target-Specific Assays : Use CRISPR-edited microbial strains to isolate mechanisms (e.g., triazole targeting ergosterol biosynthesis vs. benzimidazole disrupting tubulin) .

Q. How do photodegradation pathways affect the compound’s stability in environmental or pharmacological contexts?

  • Methodological Answer :
  • Photolysis Studies : Expose to UV-Vis light (λ = 254–365 nm) in solvents (acetonitrile/water) and on soil surfaces. Monitor degradation via HPLC .
  • Major Degradants : Hydroxylated cyclopentanol derivatives (identified by HRMS) form via C-H abstraction at the triazole-methyl position .
  • Mitigation : Formulate with UV stabilizers (e.g., TiO₂ nanoparticles) or design analogs with electron-donating substituents to reduce photosensitivity .

Q. What strategies address synthetic challenges in scaling up production while maintaining regioselectivity?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., triazole isomerization) with precise temperature/pH control .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for benzimidazole NH to prevent unwanted alkylation .
  • Catalytic Optimization : Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., MOFs) for easier recovery and reuse .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.